molecular formula C8H7FO2 B1305162 1-(4-Fluorophenyl)-2-hydroxyethanone CAS No. 403-31-6

1-(4-Fluorophenyl)-2-hydroxyethanone

Cat. No. B1305162
CAS RN: 403-31-6
M. Wt: 154.14 g/mol
InChI Key: CCNZMIDUTPQMIK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a study reported the synthesis of a fluorinated chalcone, which involved scanning electron microscopy, infrared spectroscopy, gas chromatography-mass spectrometry, and nuclear magnetic resonance . Another study reported the synthesis of a compound using 1-(4-fluorophenyl)-ethanone as the raw material .

Scientific Research Applications

    1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarboxylic Acid

    (S)-(-)-1-(4-Fluorophenyl)ethylamine

    • Application: This compound is used in organic synthesis. It acts as a ligand and forms a coordination complex, diacetato-2-O-bis[(S)-1-(4-fluorophenyl)ethylamine-N]palladium(II) by reacting with palladium(II) acetate .

Safety And Hazards

Safety data sheets for similar compounds suggest that they can be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation . It is recommended to handle such compounds with appropriate personal protective equipment and ensure adequate ventilation .

Future Directions

While specific future directions for 1-(4-Fluorophenyl)-2-hydroxyethanone are not available, research on similar compounds suggests potential applications in various areas of science . For instance, a study on a fluorinated pyrazole suggested its potential as a nonlinear optical material .

properties

IUPAC Name

1-(4-fluorophenyl)-2-hydroxyethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO2/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,10H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCNZMIDUTPQMIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00384610
Record name 1-(4-Fluorophenyl)-2-hydroxyethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorophenyl)-2-hydroxyethanone

CAS RN

403-31-6
Record name 1-(4-Fluorophenyl)-2-hydroxyethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=403-31-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Fluorophenyl)-2-hydroxyethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Under a nitrogen atmosphere, a stirred solution of 4′-fluoroacetophenone (1.15 g, 8.32 mmol) in acetonitrile (42 ml) was treated with [bis(trifluoroacetoxy)iodo]benzene (7.16 g, 16.6 mmol) followed by water (8.3 ml) and trifluoroacetic acid (1.3 ml). The resultant solution was heated under reflux for 2 hr before standing overnight at ambient temperature. The solvent was then removed in vacuo; water (30 ml) was added and the mixture extracted with dichloromethane (3×30 ml). The combined extracts were washed with saturated sodium hydrogen carbonate solution (30 ml) followed by brine (30 ml) and dried (MgSO4). The solvent was removed in vacuo to give the crude 1-(4-fluorophenyl)-2-hydroxyethanone which was purified by flash chromatography (silica) eluting with ethyl acetate and 40°-60° C. petroleum ether (3:1) to give a white solid (0.55 g).
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
7.16 g
Type
reactant
Reaction Step One
Quantity
42 mL
Type
solvent
Reaction Step One
Name
Quantity
8.3 mL
Type
reactant
Reaction Step Two
Quantity
1.3 mL
Type
reactant
Reaction Step Three
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

2 g of 2-bromo-1-(4-fluorophenyl)ethanone, and 6 eq of sodium formate in 15 mL of Ethanol/Water are irradiated under microwave for 5 min at 150° C., 11 bars. After filtration and evaporation of ethanol, water is added. The expected product is isolated by filtration
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Ethanol Water
Quantity
15 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(4-Fluorophenyl)-2-hydroxyethanone
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Citations

For This Compound
4
Citations
AM Isloor, B Garudachari, MN Satyanarayan… - … Section E: Structure …, 2012 - scripts.iucr.org
In the title compound, C16H13FO4, the aromatic rings enclose an angle of 73.68 (6). In the crystal, C—H⋯O and C—H⋯F contacts connect the molecules into a three-dimensional …
Number of citations: 5 scripts.iucr.org
Q Shao, W Shi, C Li - Synthesis, 2008 - thieme-connect.com
The sequential reaction between α-bromo ketones and glyoxal hydrates leads to 2, 4, 5-triacyl-1, 3-dioxolanes. The reactions are promoted by a combination of triethylamine and lithium …
Number of citations: 3 www.thieme-connect.com
BY Ren, D Zhong, N Guo, W Duan, S Song, X Yang - 普通化学, 2016 - genchemistry.org
A facile and efficient method for preparation of α-oxygenated ketones has been developed via the reaction of terminal aryl alkynes with various iodobenzene dicarboxylates. When bis (…
Number of citations: 5 www.genchemistry.org
E Voutyritsa, A Theodorou, CG Kokotos - Organic & Biomolecular …, 2016 - pubs.rsc.org
An efficient and green method for the α-hydroxylation of substituted ketones has been developed. This method includes the in situ conversion of various ketones into the corresponding …
Number of citations: 8 pubs.rsc.org

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